N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Descripción general

Descripción

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to react with primary amines, forming stable amide bonds. This property makes it valuable for modifying proteins, peptides, and other amine-containing molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate typically involves the reaction of N-hydroxysuccinimide with pentadecyl methanethiosulfonate in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with primary amines. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve primary amines in an organic solvent like dimethylformamide or dichloromethane at room temperature.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Reactions: Form stable amide bonds, resulting in modified proteins or peptides.

Oxidation and Reduction Reactions: Lead to various oxidized or reduced derivatives depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (NSP-MTS) is a compound that has garnered attention in various scientific research applications, particularly in biochemistry and molecular biology. This article explores its applications, focusing on its role in protein modification, drug delivery systems, and potential therapeutic uses.

Protein Modification

NSP-MTS is primarily used for the selective modification of cysteine residues in proteins. This application is vital for:

- Studying Protein Functionality : By modifying cysteine residues, researchers can investigate the role of these amino acids in enzyme activity and protein stability.

- Creating Bioconjugates : NSP-MTS can be employed to create stable bioconjugates by linking proteins to other biomolecules or drugs, enhancing their therapeutic efficacy.

Drug Delivery Systems

The compound's ability to form stable conjugates makes it an attractive candidate for drug delivery systems:

- Antibody-Drug Conjugates (ADCs) : NSP-MTS can be utilized as a linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

- Controlled Release Mechanisms : The stability of the link formed by NSP-MTS can facilitate controlled release of drugs, improving treatment outcomes.

Therapeutic Applications

Research indicates that NSP-MTS may have potential therapeutic applications:

- Antioxidant Properties : By protecting thiol groups from oxidation, NSP-MTS can help maintain protein functionality under oxidative stress conditions, which is relevant in various diseases.

- Inhibition of Pathogen Growth : Similar compounds have demonstrated antimicrobial properties, suggesting that NSP-MTS could be explored for agricultural applications against plant pathogens.

Case Study 1: Modification of Thiol Enzymes

In a study focusing on the modification of thiol enzymes using NSP-MTS, researchers demonstrated its effectiveness in selectively alkylating cysteine residues. This modification allowed for the investigation of enzyme kinetics and mechanisms, providing insights into redox regulation in biological systems.

Case Study 2: Development of Antibody-Drug Conjugates

Another significant application was reported in the context of ADCs. Researchers utilized NSP-MTS as a linker to attach cytotoxic agents to antibodies targeting specific cancer markers. The resulting ADCs showed enhanced efficacy in vitro and improved selectivity towards cancer cells compared to traditional chemotherapeutics.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Protein Modification | Selective modification of cysteine residues | Enables functional studies and bioconjugation |

| Drug Delivery Systems | Linker for antibody-drug conjugates | Targeted delivery reduces side effects |

| Therapeutic Applications | Potential antioxidant and antimicrobial properties | May improve treatment outcomes |

Mecanismo De Acción

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate exerts its effects by reacting with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the succinimidyloxycarbonyl group, which acts as a leaving group, allowing the formation of the amide bond. The molecular targets are typically proteins and peptides containing primary amine groups .

Comparación Con Compuestos Similares

Similar Compounds

- N-Succinimidyl 3-(2-pyridyldithio)propionate

- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate

- N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is unique due to its long alkyl chain, which provides increased hydrophobicity and allows for the modification of hydrophobic regions of proteins and peptides. This property distinguishes it from other similar compounds, making it particularly useful in studies involving membrane proteins and other hydrophobic biomolecules .

Actividad Biológica

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (N-SMCC) is a chemical compound that has gained attention in the field of biochemical research due to its unique properties as a bioconjugation reagent. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C21H37NO6S2

- Molecular Weight : 463.65 g/mol

- CAS Number : 887407-52-5

N-SMCC is characterized by a succinimide group, which allows it to react with primary amines, forming stable amide bonds. Additionally, the methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues, facilitating the covalent linking of proteins.

The biological activity of N-SMCC primarily revolves around its role as a bifunctional crosslinking agent. The compound's mechanism can be summarized as follows:

- Reaction with Amines : The succinimide group reacts with primary amines on proteins to form stable amide bonds.

- Targeting Thiols : The MTS group reacts with thiol groups in proteins, allowing for selective crosslinking.

- Formation of Conjugates : This dual reactivity enables the formation of stable protein-protein conjugates, which are crucial for studying protein interactions and developing antibody-drug conjugates (ADCs).

Applications in Bioconjugation

N-SMCC is predominantly used in the following areas:

- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies, N-SMCC enhances the therapeutic efficacy while minimizing systemic toxicity. This targeted drug delivery system is particularly beneficial in cancer therapy .

- Protein-Protein Interactions : It facilitates the study of protein complexes and interactions, which are essential for understanding cellular processes and disease mechanisms.

Research Findings

Recent studies have highlighted the effectiveness of N-SMCC in various applications:

- Stability and Reactivity : Research indicates that conjugates formed using N-SMCC maintain their biological activity while exhibiting enhanced stability against degradation. This stability is critical for therapeutic applications where prolonged activity is desired .

- Crosslinking Efficiency : Studies have shown that N-SMCC demonstrates favorable kinetics when interacting with thiol-containing compounds, making it a reliable choice for bioconjugation applications.

Comparative Analysis with Similar Compounds

A comparison of N-SMCC with similar compounds reveals distinct advantages:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Succinimidyl-N-methylcarbamate | 18342-66-0 | Amine-reactive crosslinker |

| N-Succinimidyloxycarbonylethyl Methanethiosulfonate | 385399-11-1 | Shorter carbon chain; used similarly in ADCs |

| This compound | 887407-52-5 | Longer carbon chain; may provide different solubility properties |

| N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | 690632-55-4 | Commonly used for similar ADC applications |

N-SMCC stands out due to its optimal balance between stability and reactivity, making it particularly effective for targeted drug delivery systems while maintaining necessary pharmacological properties .

Case Studies

Several case studies have illustrated the practical applications of N-SMCC:

- Cancer Treatment : In a study involving ADCs, N-SMCC was used to link a potent cytotoxic agent to an antibody targeting cancer cells. The resulting conjugate demonstrated significant tumor regression in preclinical models.

- Protein Interaction Studies : Researchers utilized N-SMCC to explore interactions between signaling proteins in cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Propiedades

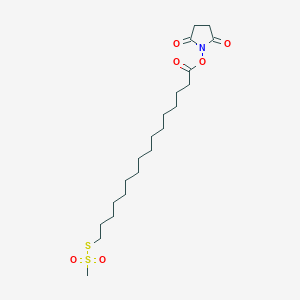

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKMBDQDWEUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402264 | |

| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-52-5 | |

| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.